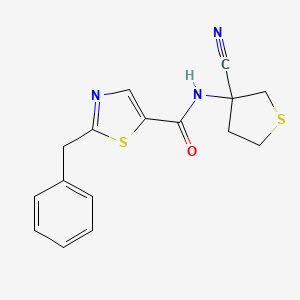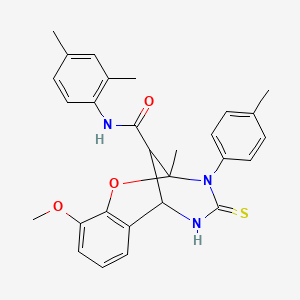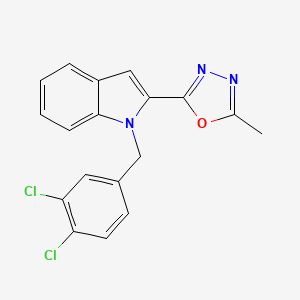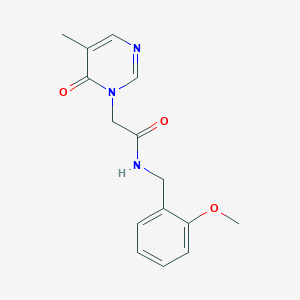
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid, also known as Clodinafop-propargyl, is a chemical compound that belongs to the class of herbicides. It is widely used in agriculture to control grassy weeds in crops such as wheat, barley, and oats. Clodinafop-propargyl has gained popularity due to its high efficacy, low toxicity, and selectivity towards grassy weeds.
Scientific Research Applications
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of grassy weeds, including wild oats, barnyard grass, and foxtail. Moreover, (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl has been used in combination with other herbicides to achieve better weed control. Its selectivity towards grassy weeds makes it an ideal candidate for use in crops such as wheat, barley, and oats.
Mechanism of Action
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl inhibits the biosynthesis of fatty acids in grassy weeds. It specifically targets the enzyme acetyl-CoA carboxylase (ACCase), which is responsible for the production of fatty acids. By inhibiting ACCase, (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl prevents the synthesis of essential fatty acids, leading to the death of the weed.
Biochemical and Physiological Effects
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl has been shown to have minimal toxicity to non-target organisms, including humans and animals. However, it can have negative effects on the environment if not used properly. (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl can accumulate in soil and water, leading to contamination and potential harm to aquatic life.
Advantages and Limitations for Lab Experiments
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl is widely used in lab experiments to study the effects of herbicides on plants. Its selectivity towards grassy weeds makes it an ideal candidate for use in crops such as wheat, barley, and oats. However, its potential environmental impact should be considered when using it in lab experiments.
Future Directions
There are several future directions for research on (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl. One area of interest is the development of new formulations that reduce its impact on the environment. Another area of research is the study of its potential effects on non-target organisms, including beneficial insects and soil microorganisms. Furthermore, the development of new herbicides that target different enzymes in the fatty acid biosynthesis pathway could lead to better weed control and reduced herbicide resistance.
Conclusion
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl is a widely used herbicide that has gained popularity due to its high efficacy, low toxicity, and selectivity towards grassy weeds. Its mechanism of action involves the inhibition of ACCase, leading to the death of the weed. (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl has been extensively studied for its herbicidal properties and is widely used in lab experiments to study the effects of herbicides on plants. However, its potential environmental impact should be considered when using it in lab experiments. There are several future directions for research on (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl, including the development of new formulations and the study of its potential effects on non-target organisms.
Synthesis Methods
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl is synthesized by reacting 5-chloro-2-propoxyaniline with propargyl bromide in the presence of a base. The resulting intermediate is then reacted with (2E)-3-bromoacrylic acid to form (2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acidropargyl. The synthesis method is relatively simple and can be carried out on a large scale.
properties
IUPAC Name |
(E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-2-7-16-11-5-4-10(13)8-9(11)3-6-12(14)15/h3-6,8H,2,7H2,1H3,(H,14,15)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJQYULVMBYVRW-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Cl)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-chloro-2-propoxyphenyl)prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)
![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2722433.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2722435.png)

![Tert-butyl 4-[(4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoyl)amino]piperidine-1-carboxylate](/img/structure/B2722439.png)
![2-(4-ethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2722440.png)
![1-{[4-(4-methylbenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2722441.png)


![3-Fluoro-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2722446.png)
![3'-(3,5-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2722447.png)